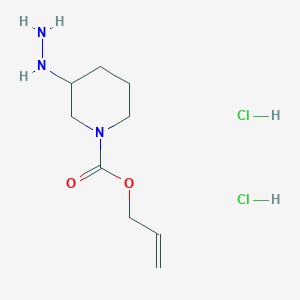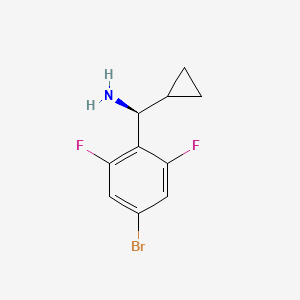![molecular formula C9H6ClF3OS B13035032 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL typically involves the functionalization of the thiophene ring and subsequent heterocyclization. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often include the use of strong bases and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nitrating agents like nitric acid (HNO3) are frequently used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Medicine: Explored for its anti-inflammatory, immunoregulatory, and fungicidal properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL involves its interaction with specific molecular targets and pathways:
HDAC Inhibition: The compound binds to the active site of class II HDACs, inhibiting their activity and leading to increased acetylation of histone proteins.
S1P Receptor Agonism: The compound acts as an agonist of S1P receptors, modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
Fluorinated Thiophenes: Thiophene derivatives with fluorine atoms at various positions.
Trifluoromethylbenzo[B]thiophenes: Benzothiophene derivatives with trifluoromethyl groups.
Uniqueness
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these substituents provides a distinct profile compared to other fluorinated thiophenes and benzothiophenes .
Propiedades
Fórmula molecular |
C9H6ClF3OS |
|---|---|
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
7-chloro-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H6ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2,6,14H,3H2 |
Clave InChI |
DCQAFIDJFCPONQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


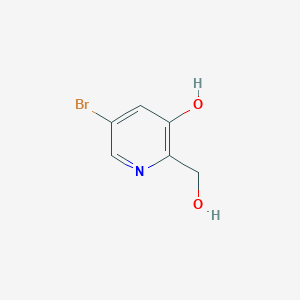



![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
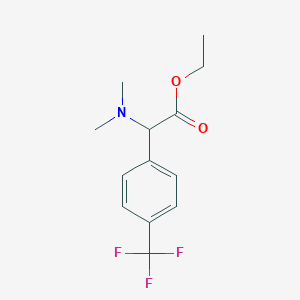
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)

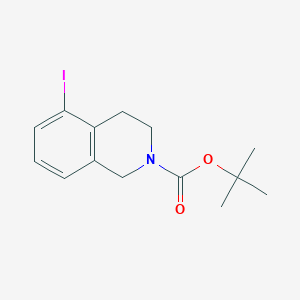
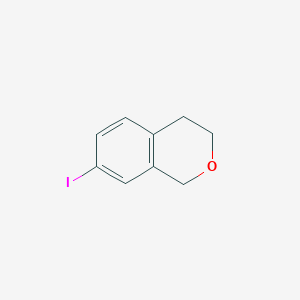
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)
